molecular formula C17H11ClN2S2 B415751 5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 353253-74-4

5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole

Katalognummer: B415751
CAS-Nummer: 353253-74-4
Molekulargewicht: 342.9g/mol
InChI-Schlüssel: CRTHDAUSIDUEFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-5-(3-fluorobenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a rhodanine derivative designed as a small-molecule HIV-1 fusion inhibitor targeting the gp41 glycoprotein. Its structure features a thiazolidin-4-one core substituted with a 3-fluorobenzylidene group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. These substituents enhance its binding affinity to hydrophobic pockets on gp41, inhibiting viral entry into host cells .

Eigenschaften

IUPAC Name

5-(4-chlorophenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2S2/c18-13-6-8-14(9-7-13)22-16-15(12-4-2-1-3-5-12)19-17-20(16)10-11-21-17/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTHDAUSIDUEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Design and Mechanistic Insights

The copper-catalyzed A³-coupling method, developed by Rassokhina et al., enables the construction of imidazo[2,1-b]thiazole cores via a three-component reaction between benzaldehydes, 2-aminothiazoles, and alkynes. For the target compound, the protocol would involve:

  • 4-Chlorobenzaldehyde as the aldehyde component.

  • 2-Amino-6-phenylthiazole as the aminothiazole precursor.

  • Phenylacetylene as the alkyne partner.

The reaction proceeds through a domino sequence:

  • Condensation : The aldehyde and aminothiazole form an imine intermediate.

  • Nucleophilic Attack : The alkyne undergoes copper-mediated coupling to the imine, generating a propargylamine intermediate.

  • Cyclization : Intramolecular cyclization forms the imidazo[2,1-b]thiazole ring, with subsequent oxidation yielding the aromatic system.

Optimization and Yield Enhancement

Initial batch reactions using CuI (10 mol%) in toluene at 110°C for 24 hours yielded 33–93% for analogous imidazo[2,1-b]thiazoles. Transitioning to a continuous-flow reactor improved yields to near-quantitative levels (95–98%) by enhancing mass transfer and reducing side reactions. Key parameters include:

  • Temperature : 120°C for rapid cyclization.

  • Residence Time : 30 minutes to balance conversion and decomposition.

  • Catalyst Loading : Reduced to 5 mol% CuI without compromising efficiency.

Iodine/Bromine-Mediated Cyclization of 4,5-Diphenylimidazole-2-thione

Synthetic Pathway

This method, adapted from Bhatt et al., involves the cyclocondensation of 4,5-diphenylimidazole-2-thione (I) with p-chloroacetophenone in the presence of iodine or bromine:

Step 1: Synthesis of 4,5-Diphenylimidazole-2-thione (I)
Benzoin (2.12 g, 10 mmol) and thiourea (0.76 g, 10 mmol) are heated at 180–200°C for 30 minutes, yielding I as colorless crystals (65% yield).

Step 2: Cyclization to Imidazo[2,1-b]thiazole
A mixture of I (2.52 g, 10 mmol), p-chloroacetophenone (1.54 g, 10 mmol), and iodine (2.55 g, 10 mmol) in anhydrous benzene is refluxed for 20 hours. The crude product is treated with Na₂S₂O₃ to remove excess iodine, followed by recrystallization from ethanol to isolate the target compound (40–56% yield).

Mechanistic Considerations

The reaction proceeds via:

  • Electrophilic Halogenation : Iodine activates the ketone toward nucleophilic attack.

  • Thiolate Formation : Deprotonation of the thione generates a nucleophilic thiolate.

  • Cyclization : Intramolecular attack of the thiolate on the activated ketone forms the thiazole ring.

One-Pot Groebke–Blackburn–Bienaymé Reaction (GBBR)

Protocol Overview

GBBR offers a streamlined approach using three components: an aldehyde, an aminothiazole, and an isocyanide. For the target compound:

  • Aldehyde : 4-Chlorobenzaldehyde.

  • Aminothiazole : 2-Amino-6-phenylthiazole.

  • Isocyanide : tert-Butyl isocyanide.

The reaction in anhydrous toluene at 80°C for 12 hours affords the product in 60–75% yield after column chromatography.

Advantages and Limitations

  • Advantages : Single-step synthesis, minimal purification, and compatibility with diverse substituents.

  • Limitations : Moderate yields due to competing side reactions and the need for inert conditions.

Comparative Analysis of Preparation Methods

MethodYield (%)Reaction TimeScalabilityKey Challenges
Copper-Catalyzed A³33–980.5–24 hHighCatalyst cost, oxygen sensitivity
Iodine/Bromine Cyclization40–5620–30 hModerateHalogen handling, byproduct formation
GBBR One-Pot60–7512 hModerateIsocyanide stability, solvent choice

Analyse Chemischer Reaktionen

Types of Reactions

5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, derivatives of thiazole compounds, including those with imidazo[2,1-b][1,3]thiazole scaffolds, have been evaluated for their efficacy against different cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis and inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

A review of thiadiazole derivatives highlighted their potential as anticancer agents due to their ability to disrupt tubulin polymerization and induce cell cycle arrest . The molecular docking studies further suggest that these compounds can effectively bind to key enzymes involved in cancer progression, enhancing their therapeutic potential .

Antimicrobial Activity

5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole has also been investigated for its antimicrobial properties. Research indicates that thiazole derivatives exhibit significant activity against various bacterial and fungal strains. For example, compounds structurally similar to this compound have been tested against Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer activity of thiazole derivatives, researchers synthesized several compounds and tested them against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using the agar well diffusion method, revealing notable antibacterial effects against E. coli and Bacillus subtilis . The findings support the potential use of these compounds in treating infections caused by resistant bacterial strains.

Summary Table of Biological Activities

Biological ActivityTest Organisms/Cell LinesObserved Effects
AnticancerA549 (lung cancer), MCF7 (breast cancer)Induced apoptosis; inhibited proliferation
AntimicrobialStaphylococcus aureus, Candida albicansSignificant inhibition at low MIC values

Wirkmechanismus

The mechanism of action of 5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • 3-Fluorobenzylidene : Introduces electron-withdrawing effects and planar geometry for optimal target interaction.
  • 3-(Trifluoromethyl)Phenyl : Enhances lipophilicity and metabolic stability.
  • Thioxo group at position 2: Stabilizes the thiazolidinone ring and participates in hydrogen bonding.

Key Findings from Comparative Studies

Anti-HIV Activity
  • The target compound's 3-(trifluoromethyl)phenyl group confers superior lipophilicity compared to phenyl or hydroxy-substituted analogues, enhancing membrane permeability and target engagement .
  • 12l and 12m, which replace the benzylidene group with arylfuran/pyrrole moieties, exhibit sub-nanomolar potency due to improved π-π stacking with gp41 residues .
  • Hydroxybenzylidene derivatives (e.g., ) show reduced antiviral activity, likely due to increased polarity and weaker hydrophobic interactions .
Structural and Crystallographic Insights
  • Planarity : The 3-fluorobenzylidene group in the target compound promotes planarity, critical for binding to gp41’s hydrophobic pocket. In contrast, 2-methylbenzylidene derivatives exhibit torsional angles >70°, reducing planarity and potency .
  • Intermolecular Interactions : Hydroxy-substituted analogues form intramolecular hydrogen bonds (e.g., O–H⋯S) and dimeric structures via C–H⋯π interactions, which may limit bioavailability .

Biologische Aktivität

5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole (CAS No. 353253-74-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships.

Chemical Structure and Properties

The compound possesses a molecular formula of C17H11ClN2S2C_{17}H_{11}ClN_2S_2 and is characterized by the presence of a thiazole ring fused with an imidazole moiety. The chlorophenyl substituent is believed to play a significant role in its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives, including this compound. The following table summarizes some key findings regarding its cytotoxic effects:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-7 (Breast Cancer)2.32Induction of apoptosis and cell cycle arrest
HepG2 (Liver Cancer)3.21Down-regulation of MMP2 and VEGFA
HCT116 (Colon Cancer)3.29Growth inhibition through apoptotic pathways
HL-60 (Leukemia)9.6Inhibition of cell proliferation

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound has been shown to induce programmed cell death in cancer cells, which is a desirable trait for anticancer drugs.
  • Cell Cycle Arrest : It can cause cell cycle arrest at specific phases (e.g., G2/M phase), preventing cancer cells from proliferating.
  • Targeting Specific Pathways : Research indicates that it may target specific proteins involved in cancer progression, such as KSP (kinesin spindle protein), enhancing its therapeutic efficacy .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of imidazo[2,1-b][1,3]thiazoles have been evaluated for antimicrobial activity. While specific data on this compound is limited, similar compounds have demonstrated:

  • Broad-Spectrum Antimicrobial Effects : Effective against various bacterial strains and fungi.
  • Potential as Antitubercular Agents : Some derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-b][1,3]thiazole derivatives can be significantly influenced by structural modifications. Key observations include:

  • Substituent Variations : The presence and position of substituents on the phenyl ring can enhance or diminish activity.
  • Ring Modifications : Alterations to the thiazole or imidazole rings can impact solubility and bioavailability .

Q & A

Q. What is a recommended synthetic route for 5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole, and how are critical reaction parameters optimized?

A multistep synthesis involving heterocyclic core formation and functionalization is typically employed. For example, analogous compounds are synthesized via:

  • Step 1 : Condensation of substituted anilines with thiourea derivatives under acidic/basic conditions to form the thiazole ring .
  • Step 2 : Introduction of the 4-chlorophenylthio group via nucleophilic substitution or coupling reactions. Catalyst systems like PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C improve yields by enhancing reaction homogeneity and reducing side products .
  • Optimization : TLC monitoring, solvent selection (e.g., PEG-400 for eco-friendly conditions), and controlled stoichiometry (1:1 molar ratio of reactants) are critical .

Q. How can spectroscopic data (e.g., NMR, IR) validate the structure of this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl and chlorophenyl groups), thiazole ring protons (δ 6.5–7.0 ppm), and absence of -SH or -NH peaks post-functionalization .
  • IR : Stretching vibrations for C-S (680–750 cm⁻¹), C-Cl (550–600 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) confirm structural motifs .
  • X-ray crystallography (if available) resolves spatial arrangements, as demonstrated for related imidazo-thiazole derivatives .

Q. What experimental strategies mitigate low yields in the final coupling step?

  • Catalyst screening : Acidic/basic catalysts (e.g., pyridine or sulfuric acid) enhance electrophilic substitution in thiadiazole or thiazole systems .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature control : Maintaining 70–80°C prevents premature decomposition of reactive intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

  • Core modifications : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) to assess electronic effects on activity .
  • In vitro assays : Use enzyme inhibition (e.g., kinase or protease assays) or cell viability tests (e.g., MTT assay) to correlate structural changes with potency .
  • Computational docking : Predict binding affinities to targets like ATP-binding pockets using software (AutoDock Vina) and validate with experimental IC₅₀ values .

Q. How should contradictory bioactivity data across studies be reconciled?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting reports. For example, differences in IC₅₀ values may arise from variations in cell permeability or metabolic stability .
  • Control experiments : Replicate studies with standardized protocols (e.g., identical solvent/DMSO concentrations) to isolate compound-specific effects .
  • Orthogonal assays : Confirm activity using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational methods predict physicochemical properties (e.g., logP, solubility) critical for pharmacokinetic optimization?

  • QSAR models : Use descriptors like topological polar surface area (TPSA) and molecular weight to estimate logP and solubility .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute dipole moments and H-bonding capacity, which influence membrane permeability .
  • MD simulations : Simulate solvation in explicit water models (TIP3P) to assess aggregation tendencies .

Q. How can regioselectivity challenges in imidazo-thiazole functionalization be addressed?

  • Directing groups : Introduce temporary substituents (e.g., nitro or methoxy groups) to steer electrophilic attacks to desired positions, followed by removal .
  • Metal catalysis : Pd-catalyzed C-H activation enables selective C-2 or C-5 functionalization of the thiazole ring .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor the desired regioisomer .

Methodological Notes

  • Synthetic protocols : Prioritize scalable, one-pot reactions to reduce purification steps .
  • Analytical rigor : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Data reporting : Include detailed reaction conditions (catalyst loading, solvent purity) to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.